molecular formula C17H25N3O3S2 B319272 N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea

N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea

Cat. No.: B319272
M. Wt: 383.5 g/mol
InChI Key: WXXOTBXZRGNUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea is a complex organic compound with a molecular formula of C20H29N3O3S2. This compound is notable for its unique structure, which includes a piperidine ring, a sulfonyl group, and a carbamothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbutanoyl chloride with 4-(piperidin-1-ylsulfonyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{[4-(1-piperidinylsulfonyl)phenyl]carbamothioyl}benzamide
  • 3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide

Uniqueness

N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

Molecular Formula

C17H25N3O3S2

Molecular Weight

383.5 g/mol

IUPAC Name

3-methyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C17H25N3O3S2/c1-13(2)12-16(21)19-17(24)18-14-6-8-15(9-7-14)25(22,23)20-10-4-3-5-11-20/h6-9,13H,3-5,10-12H2,1-2H3,(H2,18,19,21,24)

InChI Key

WXXOTBXZRGNUSA-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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